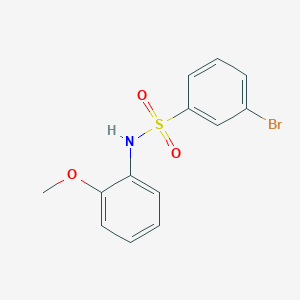
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. BMS-986142 has shown promise as a potential treatment for a range of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide inhibits TYK2, which plays a key role in the signaling pathways that regulate immune responses. Specifically, TYK2 is involved in the signaling pathways for interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, this compound blocks these signaling pathways, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its effects on immune responses, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cell lines by blocking the JAK-STAT signaling pathway. This compound has also been shown to reduce the levels of certain cytokines in the blood, suggesting that it may have broader effects on immune function beyond its inhibition of TYK2.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide is that it is a highly selective inhibitor of TYK2, with minimal off-target effects. This makes it a useful tool for studying the role of TYK2 in immune function and disease. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. Additionally, this compound is a small molecule inhibitor, which may limit its utility in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple JAK family members, in order to achieve greater efficacy and reduce the risk of resistance. Another area of interest is the development of more potent and selective TYK2 inhibitors, which may have improved therapeutic potential. Finally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to explore its potential as a treatment for autoimmune diseases and other conditions.
Synthesemethoden
The synthesis of 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide involves several steps, starting with the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is then reacted with 3-bromobenzenesulfonyl chloride to form the sulfonamide intermediate, which is then treated with N-methylpiperazine to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent inhibition of TYK2 and downstream signaling pathways. In a mouse model of psoriasis, this compound was able to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was able to reduce autoantibody production and improve kidney function. These results suggest that this compound has the potential to be an effective treatment for a range of autoimmune diseases.
Eigenschaften
Molekularformel |
C13H12BrNO3S |
|---|---|
Molekulargewicht |
342.21 g/mol |
IUPAC-Name |
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,1H3 |
InChI-Schlüssel |
XMGZCQZVYNZCTD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)


